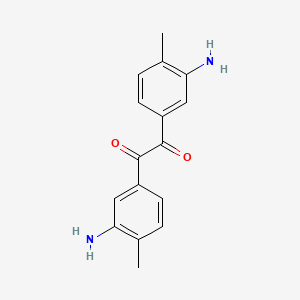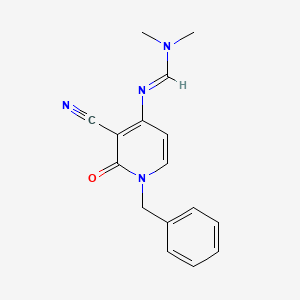
1,2-Bis(3-amino-4-methylphenyl)ethane-1,2-dione
描述
1,2-Bis(3-amino-4-methylphenyl)ethane-1,2-dione is an organic compound with the molecular formula C16H16N2O2 It is a derivative of benzil, where the phenyl groups are substituted with amino and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(3-amino-4-methylphenyl)ethane-1,2-dione can be synthesized through a multi-step process involving the following key steps:
Nitration: The starting material, 1,2-bis(4-methylphenyl)ethane-1,2-dione, undergoes nitration to introduce nitro groups at the 3-position of the phenyl rings.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,2-Bis(3-amino-4-methylphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a catalyst like Pd/C or sodium borohydride (NaBH4) can be employed.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine (TEA) are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Modified amino derivatives.
Substitution: Acylated or alkylated products.
科学研究应用
1,2-Bis(3-amino-4-methylphenyl)ethane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 1,2-Bis(3-amino-4-methylphenyl)ethane-1,2-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation, contributing to its biological effects.
相似化合物的比较
Similar Compounds
1,2-Bis(4-methylphenyl)ethane-1,2-dione: Lacks amino groups, making it less reactive in certain chemical reactions.
1,2-Bis(4-aminophenyl)ethane-1,2-dione: Similar structure but without methyl groups, affecting its physical and chemical properties.
Uniqueness
1,2-Bis(3-amino-4-methylphenyl)ethane-1,2-dione is unique due to the presence of both amino and methyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets.
属性
IUPAC Name |
1,2-bis(3-amino-4-methylphenyl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-9-3-5-11(7-13(9)17)15(19)16(20)12-6-4-10(2)14(18)8-12/h3-8H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEYXUPGJKYJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)C)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662981 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione](/img/structure/B3838972.png)
![2,4-Dichloro-5-[(2,2-diphenylacetyl)amino]benzamide](/img/structure/B3838985.png)
![5-methyl-2-phenyl-4-[(2,4,6-trimethylphenyl)iminomethyl]-1H-pyrazole-3-thione](/img/structure/B3838993.png)
![(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)prop-2-enenitrile](/img/structure/B3838999.png)
![(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-ethoxyphenyl)prop-2-enenitrile](/img/structure/B3839000.png)
![2,4-Dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol](/img/structure/B3839007.png)
![[(E)-[(2Z)-2-benzylideneheptylidene]amino]urea](/img/structure/B3839011.png)
![(2E)-3-(3-Fluorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-YL]prop-2-enenitrile](/img/structure/B3839027.png)
![N-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzamide](/img/structure/B3839042.png)

![[(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate](/img/structure/B3839052.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B3839055.png)
![5-(3-chlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839060.png)
![N-[(Z)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3839080.png)
